molecular formula C19H29NO B5019108 [1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinyl]methanol

[1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinyl]methanol

Cat. No. B5019108
M. Wt: 287.4 g/mol
InChI Key: QSEKRBGVSGEOLT-UHFFFAOYSA-N
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Description

“[1-cyclobutyl-4-(3-phenylpropyl)-4-piperidinyl]methanol” is a complex organic compound. It contains a cyclobutyl group, a phenylpropyl group, and a piperidinyl group . The compound is likely to be a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the cyclobutyl, phenylpropyl, and piperidinyl groups all contributing to its structure .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its exact structure and the conditions under which it is stored and used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

Without specific information on this compound, it’s difficult to provide details on its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research could focus on determining the exact properties of this compound and exploring its potential uses. This could include studies on its reactivity, stability, and possible applications in various fields .

properties

IUPAC Name

[1-cyclobutyl-4-(3-phenylpropyl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c21-16-19(11-5-8-17-6-2-1-3-7-17)12-14-20(15-13-19)18-9-4-10-18/h1-3,6-7,18,21H,4-5,8-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEKRBGVSGEOLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCC(CC2)(CCCC3=CC=CC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47197593
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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